Cas no 58494-86-3 (Benzamide, 2-iodo-N-(3-methylphenyl)-)

Technical Introduction: Benzamide, 2-iodo-N-(3-methylphenyl)- Benzamide, 2-iodo-N-(3-methylphenyl)-, is a halogenated aromatic amide characterized by its iodine substitution at the 2-position and a 3-methylphenyl substituent on the nitrogen. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The iodine moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecular architectures. The 3-methylphenyl group may influence steric and electronic properties, offering tunability in downstream applications. High purity and well-defined structure ensure reproducibility in research and industrial processes. Suitable for use under controlled conditions, it requires handling with standard safety precautions for iodinated compounds.
Benzamide, 2-iodo-N-(3-methylphenyl)- structure
58494-86-3 structure
Product Name:Benzamide, 2-iodo-N-(3-methylphenyl)-
CAS No:58494-86-3
MF:C14H12INO
MW:337.155655860901
CID:341884
PubChem ID:672428
Update Time:2025-06-12

Benzamide, 2-iodo-N-(3-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-iodo-N-(3-methylphenyl)-
    • 2-iodo-N-(3-methylphenyl)benzamide
    • SR-01000414647-1
    • 58494-86-3
    • SCHEMBL17376723
    • AE-641/02397022
    • A1-05017
    • EU-0069625
    • 2-Iodo-N-(m-tolyl)benzamide
    • DTXSID30350065
    • AKOS000459454
    • SR-01000414647
    • Oprea1_092491
    • CS-0331708
    • Inchi: 1S/C14H12INO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)
    • InChI Key: FEYWOEBWSQHNMG-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(NC1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 336.99596
  • Monoisotopic Mass: 336.99636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

Benzamide, 2-iodo-N-(3-methylphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402378-5g
2-Iodo-N-(m-tolyl)benzamide
58494-86-3 98%
5g
¥8288.00 2024-05-07

Additional information on Benzamide, 2-iodo-N-(3-methylphenyl)-

Comprehensive Overview of Benzamide, 2-iodo-N-(3-methylphenyl)- (CAS No. 58494-86-3)

Benzamide, 2-iodo-N-(3-methylphenyl)- (CAS No. 58494-86-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This iodinated benzamide derivative is characterized by its unique molecular structure, which combines a 2-iodo substitution on the benzamide core with an N-(3-methylphenyl) moiety. Such structural features make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The compound’s CAS number 58494-86-3 serves as a critical identifier in regulatory and scientific databases, ensuring precise tracking in research and industrial applications. Researchers often explore its potential in medicinal chemistry, where its iodine atom offers opportunities for further functionalization, such as in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions are pivotal in creating complex molecules for drug discovery, aligning with current trends in targeted therapy and precision medicine.

In recent years, the demand for iodinated aromatic compounds like Benzamide, 2-iodo-N-(3-methylphenyl)- has surged due to their utility in radiopharmaceuticals and imaging agents. The iodine-127 isotope in this compound provides stability, while its potential radioactive analogs (e.g., iodine-125 or iodine-131) are explored in diagnostic and therapeutic applications. This aligns with the growing interest in theranostics, a field combining therapy and diagnostics, which is a hot topic in biomedical research.

From a synthetic perspective, the compound’s N-(3-methylphenyl) group enhances its lipophilicity, a property crucial for improving membrane permeability in drug candidates. This feature is particularly relevant in the development of CNS-targeting drugs, where blood-brain barrier penetration is a key challenge. As neurodegenerative diseases like Alzheimer’s and Parkinson’s remain focal points of global research, derivatives of Benzamide, 2-iodo-N-(3-methylphenyl)- may contribute to future breakthroughs.

Environmental and safety considerations are also paramount when handling this compound. While not classified as hazardous under standard regulations, proper laboratory practices—such as using personal protective equipment (PPE) and ensuring adequate ventilation—are recommended. Its stability under ambient conditions makes it suitable for storage and transport, though precautions against light exposure (due to the iodine moiety) are advised to prevent degradation.

The compound’s relevance extends to material science, where its aromatic and halogenated properties are exploited in designing organic semiconductors or liquid crystals. With the rise of flexible electronics and OLED technologies, such intermediates are increasingly valuable. This interdisciplinary applicability underscores the versatility of Benzamide, 2-iodo-N-(3-methylphenyl)- beyond traditional chemistry domains.

In summary, Benzamide, 2-iodo-N-(3-methylphenyl)- (CAS No. 58494-86-3) is a multifaceted compound with promising applications in pharmaceuticals, diagnostics, and advanced materials. Its structural attributes and adaptability to modern synthetic techniques position it as a key player in addressing contemporary scientific challenges, from drug development to cutting-edge technology.

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